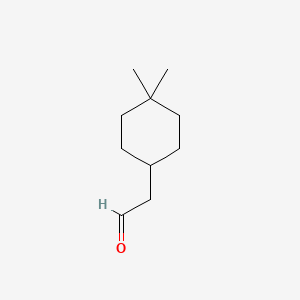

2-(4,4-Dimethylcyclohexyl)acetaldehyde

Description

Contextualization within Cyclohexane (B81311) Derivatives and Aldehyde Chemistry

The chemical behavior of 2-(4,4-Dimethylcyclohexyl)acetaldehyde (B6155934) is best understood by examining its two primary components: the cyclohexane derivative core and the aldehyde functional group.

Cyclohexane Derivatives: Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry, prized for their presence in numerous natural products and pharmaceuticals. researchgate.net The cyclohexane ring is not planar and primarily adopts a stable "chair" conformation to minimize angular and steric strain. The positioning of substituents on this ring as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) significantly influences the molecule's stability and reactivity. youtube.com In the case of this compound, the gem-dimethyl group at the C4 position locks the conformation of the ring, influencing the spatial orientation of the acetaldehyde (B116499) group at C2. This fixed orientation is crucial in stereoselective reactions where controlled access to a reaction center is required. The arrangement of functional groups in cyclohexane derivatives is critically important in chemical reactions, particularly those involving nucleophiles. worldofmolecules.com

Aldehyde Chemistry: Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) where the carbon atom is bonded to at least one hydrogen atom. britannica.com This functional group is highly reactive due to the polarity of the carbon-oxygen double bond and the acidity of the alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl). britannica.com Key reactions of aldehydes include:

Nucleophilic Addition: The partially positive carbonyl carbon is an excellent target for nucleophiles. This is the most common and characteristic reaction of aldehydes, leading to the formation of alcohols, hemiacetals, and imines. pressbooks.pubmsu.edu Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.org

Condensation Reactions: Aldehydes with alpha-hydrogens can undergo aldol (B89426) condensations to form new carbon-carbon bonds, a cornerstone of organic synthesis. newworldencyclopedia.org

Oxidation: Aldehydes are easily oxidized to form carboxylic acids.

The acetaldehyde moiety in this compound provides this versatile reactivity, allowing the molecule to serve as a building block for more complex structures.

Significance in Advanced Organic Synthesis and Related Fields

The dual functionality of this compound makes it a significant intermediate in advanced organic synthesis. The aldehyde group acts as a reactive handle for introducing new functional groups or extending the carbon chain through various condensation and addition reactions. wikipedia.org

For instance, the Wittig reaction can convert the aldehyde into an alkene, while reduction can yield the corresponding alcohol, 2-(4,4-dimethylcyclohexyl)ethanol. masterorganicchemistry.comgoogle.com Such transformations are fundamental in the multi-step synthesis of complex target molecules, including natural products and active pharmaceutical ingredients. The bulky and conformationally rigid dimethylcyclohexyl group can act as a directing group, influencing the stereochemical outcome of reactions at or near the aldehyde function.

Furthermore, substituted cyclohexyl acetaldehydes are structurally related to compounds used in the fragrance industry. googleapis.com The specific arrangement and substitution pattern on the cyclohexane ring can impart unique olfactory properties, suggesting potential applications for this compound and its derivatives in the formulation of perfumes and perfumed products. The synthesis of related 4-alkyl cyclohexyl acetaldehydes often starts from a corresponding cyclohexanone, proceeding through reactions like the Wittig reaction followed by hydrolysis to build the acetaldehyde side chain. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1547036-81-6 |

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 2-(4,4-dimethylcyclohexyl)ethanal |

Table 2: Comparison of Reactivity: Aldehydes vs. Ketones

| Feature | Aldehydes | Ketones |

| Steric Hindrance | Lower (at least one small H atom attached to C=O) | Higher (two R groups attached to C=O) |

| Electronic Effects | Carbonyl carbon is more electrophilic | Alkyl groups donate electron density, stabilizing the carbonyl carbon |

| Reactivity to Nucleophiles | Generally more reactive | Generally less reactive |

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(4,4-dimethylcyclohexyl)acetaldehyde |

InChI |

InChI=1S/C10H18O/c1-10(2)6-3-9(4-7-10)5-8-11/h8-9H,3-7H2,1-2H3 |

InChI Key |

YEACCBWVDDIELV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CC=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 4,4 Dimethylcyclohexyl Acetaldehyde

Strategies for the Construction of the 2-(4,4-Dimethylcyclohexyl)acetaldehyde (B6155934) Scaffold

The formation of the core this compound structure can be achieved through various synthetic pathways. These routes often begin with the corresponding alcohol and employ oxidation, or they may involve more complex strategies such as ozonolysis of terpene derivatives and carbon-carbon bond formation to build the cyclohexyl ring.

Oxidation Pathways from Corresponding Alcohols

A common and direct method for the synthesis of aldehydes is the oxidation of primary alcohols. wikipedia.org This approach is advantageous due to the availability of a wide range of oxidizing agents and catalytic systems that can be tailored to specific substrates and desired selectivities. amazonaws.com

The direct precursor to this compound is (4,4-dimethylcyclohexyl)methanol (B3366601). The oxidation of this primary alcohol to the corresponding aldehyde is a key transformation. A variety of reagents can be employed for this purpose, ranging from classic stoichiometric oxidants to more modern catalytic systems. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this conversion. However, due to the toxicity of chromium, greener alternatives are often preferred. amazonaws.com Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation are also highly efficient methods for converting primary alcohols to aldehydes under mild conditions. wikipedia.org

In line with the principles of green chemistry, catalytic oxidation methods are highly desirable as they minimize waste and often utilize milder reaction conditions. amazonaws.com Various catalytic systems have been developed for the selective oxidation of primary alcohols to aldehydes. rsc.org

One prominent class of catalysts is based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical. In the presence of a co-oxidant such as sodium hypochlorite (B82951) or bis(acetoxy)iodobenzene, TEMPO selectively catalyzes the oxidation of primary alcohols to aldehydes with high efficiency. organic-chemistry.org Transition metal-based catalysts, including those employing ruthenium, palladium, and copper, have also been extensively studied for alcohol oxidation. amazonaws.com These systems often use molecular oxygen or hydrogen peroxide as the terminal oxidant, making them environmentally benign. amazonaws.commdpi.com Biocatalytic methods, utilizing enzymes such as alcohol dehydrogenases and oxidases, offer another green alternative for the selective oxidation of alcohols to aldehydes. mdpi.com

Table 1: Comparison of Oxidation Methods for Primary Alcohols

| Oxidation Method | Oxidizing Agent/Catalyst | Advantages | Disadvantages |

| Chromium-Based Oxidation | PCC, PDC | High efficiency, reliability | Toxicity of chromium reagents |

| Swern Oxidation | DMSO, oxalyl chloride | Mild conditions, high yields | Formation of dimethyl sulfide (B99878) byproduct, requires low temperatures |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Mild conditions, broad functional group tolerance | Expense of the reagent |

| TEMPO-Catalyzed Oxidation | TEMPO, co-oxidant (e.g., NaOCl) | High selectivity for primary alcohols, mild conditions | Cost of TEMPO, potential for halogenated byproducts |

| Transition Metal Catalysis | Ru, Pd, or Cu complexes with an oxidant (e.g., O2) | Use of green oxidants, high catalytic activity | Catalyst cost and potential for metal contamination |

| Biocatalysis | Alcohol Dehydrogenase/Oxidase | High selectivity, environmentally friendly | Limited substrate scope, potential for enzyme denaturation |

Advanced Synthetic Routes to Substituted Cyclohexylacetaldehydes

Beyond the direct oxidation of pre-existing alcohols, more elaborate synthetic strategies can be employed to construct the substituted cyclohexylacetaldehyde framework. These methods offer flexibility in introducing various substitution patterns on the cyclohexane (B81311) ring.

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds. pearson.com This method can be strategically applied to cyclic alkenes to generate difunctional intermediates that can be further elaborated. For instance, the ozonolysis of limonene (B3431351), a readily available natural product, has been extensively studied. iscientific.org The reaction of ozone with limonene can lead to the formation of various carbonyl compounds, including aldehydes and ketones, depending on the reaction conditions and workup procedures. nih.govmdpi.com While not a direct route to this compound, the principles of ozonolysis of substituted cyclohexenes provide a valuable synthetic approach to related structures. The selective cleavage of one of the double bonds in a limonene derivative, followed by reduction or other transformations of the resulting carbonyl groups, can lead to the formation of substituted cyclohexylacetaldehydes. researchgate.net

The construction of the substituted cyclohexane ring itself is a fundamental aspect of the synthesis. Various carbon-carbon bond-forming reactions can be utilized to assemble the cyclic framework. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a classic and highly efficient method for forming six-membered rings with good stereochemical control. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic and macrocyclic compounds, including substituted cyclohexenes. youtube.com Additionally, intramolecular aldol (B89426) condensations and radical cyclizations can be employed to construct the cyclohexyl ring. libretexts.org These methods allow for the strategic placement of substituents, which can then be further functionalized to arrive at the target this compound structure.

Aldehyde Group Introduction Methodologies (e.g., Vilsmeier Reaction Analogs for Aldehydes)

The introduction of an acetaldehyde (B116499) moiety onto a saturated carbocyclic ring, such as the 4,4-dimethylcyclohexyl system, requires specific synthetic strategies. While the Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds, its direct application to synthesize this compound is not typical. The classical Vilsmeier-Haack reaction introduces a single formyl group (-CHO) rather than the required acetaldehyde group (-CH2CHO) and generally requires an activated substrate.

A more applicable and documented methodology for constructing the 4-alkyl cyclohexyl acetaldehyde structure involves a sequence of Wittig reactions coupled with hydrolysis. google.com This multi-step approach allows for the controlled, stepwise extension of the carbon chain from a ketone precursor. The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones by reacting them with a phosphorus ylide (a Wittig reagent). organic-chemistry.orglibretexts.org

The synthesis can commence from a 4-alkyl cyclohexanone, such as 4,4-dimethylcyclohexanone. google.com The process involves a two-stage carbon chain extension:

First Carbon Addition : The ketone undergoes a Wittig reaction with a methoxymethylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, to form a methoxy (B1213986) vinyl intermediate (an enol ether). google.com

First Hydrolysis : This enol ether is then hydrolyzed under acidic conditions to yield the corresponding aldehyde with one additional carbon, in this case, (4,4-dimethylcyclohexyl)carbaldehyde. google.com

Second Carbon Addition : The resulting aldehyde is subjected to a second Wittig reaction, again with a methoxymethylide, to generate a 1-(4,4-dimethylcyclohexyl)-2-methoxyethene intermediate. google.com

Final Hydrolysis : A final acidic hydrolysis of this second enol ether intermediate yields the target molecule, this compound. google.com

This iterative Wittig-hydrolysis sequence provides a reliable pathway for the homologation of a ketone to the desired acetaldehyde derivative. google.com

| Step | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Wittig Reaction I | 4,4-Dimethylcyclohexanone + (Methoxymethyl)triphenylphosphonium salt | 1-(Methoxymethylene)-4,4-dimethylcyclohexane | google.com |

| 2 | Hydrolysis I | 1-(Methoxymethylene)-4,4-dimethylcyclohexane + Acid/Water | (4,4-Dimethylcyclohexyl)carbaldehyde | google.com |

| 3 | Wittig Reaction II | (4,4-Dimethylcyclohexyl)carbaldehyde + (Methoxymethyl)triphenylphosphonium salt | 1-(2-Methoxyvinyl)-4,4-dimethylcyclohexane | google.com |

| 4 | Hydrolysis II | 1-(2-Methoxyvinyl)-4,4-dimethylcyclohexane + Acid/Water | This compound | google.com |

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target aldehyde often relies on the availability of appropriately functionalized precursors. The interconversion of functional groups, particularly the transformation of ketones to alcohols, is a fundamental step in many synthetic routes.

Reduction of Ketonic Precursors to Alcohol Intermediates (e.g., (4,4-Dimethylcyclohexyl)ketone to (4,4-Dimethylcyclohexyl)methanol)

A common precursor for further functionalization is the primary alcohol, (4,4-dimethylcyclohexyl)methanol. This alcohol can be synthesized via the reduction of a corresponding ketonic precursor. While the specific synthesis of this compound may proceed through different intermediates as described above, the reduction of a related ketone, (4,4-dimethylcyclohexyl)ketone, to (4,4-dimethylcyclohexyl)methanol illustrates a key functional group interconversion.

The transformation of the carbonyl group in a ketone to a hydroxyl group is a standard reduction reaction in organic chemistry. This can be achieved using various reducing agents. Common laboratory-scale methods involve hydride reagents such as sodium borohydride (B1222165) (NaBH4) or the more reactive lithium aluminum hydride (LiAlH4). These reactions are typically carried out in inert solvents like methanol, tetrahydrofuran (B95107) (THF), or diethyl ether. For industrial-scale production, catalytic hydrogenation is often employed, using a metal catalyst such as palladium on carbon (Pd/C) under conditions of high pressure and temperature.

The stereochemical outcome of such reductions on substituted cyclohexanones is influenced by the position of substituents on the ring. Substituents prefer to occupy the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. pressbooks.publibretexts.orgwikipedia.org This preference can influence the facial selectivity of the hydride attack on the carbonyl group.

| Method | Reducing Agent(s) / Catalyst | Typical Solvents | Scale | Reference |

|---|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH4) | Methanol, Ethanol | Laboratory | |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | Laboratory | |

| Catalytic Hydrogenation | H2 / Palladium on Carbon (Pd/C) | Various | Industrial |

Chemical Reactivity and Transformation Pathways of 2 4,4 Dimethylcyclohexyl Acetaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The most characteristic reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org This attack leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate, which is typically protonated to yield an alcohol or undergoes further transformation. libretexts.org Aldehydes are generally more reactive in these additions than ketones due to less steric hindrance and electronic factors. libretexts.orgresearchgate.net

Imines (Schiff Bases): Reaction with primary amines yields imines. This reaction is a reversible condensation process. masterorganicchemistry.comrsc.org

Hydrazones: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626), forms hydrazones. 2,4-dinitrophenylhydrazones are often colorful, crystalline solids, making this reaction a classic qualitative test for aldehydes and ketones. lumenlearning.comlibretexts.org

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. masterorganicchemistry.com

The general mechanism involves an initial nucleophilic addition to form a carbinolamine intermediate, which is then dehydrated to form the final product.

Table 1: Formation of Imines and Related Derivatives

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R'-NH₂) | Imine | |

| Hydrazine (H₂NNH₂) | Hydrazone | |

| Hydroxylamine (NH₂OH) | Oxime |

Where R represents the 2-(4,4-dimethylcyclohexyl)ethyl group.

Olefination reactions transform the carbonyl group of 2-(4,4-dimethylcyclohexyl)acetaldehyde (B6155934) into a carbon-carbon double bond, providing a powerful method for alkene synthesis.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orglibretexts.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a corresponding Wittig reagent. wikipedia.org This reaction is highly valued for its excellent stereoselectivity, predominantly producing the (E)-alkene. nrochemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture during workup. alfa-chemistry.comchem-station.com

Table 2: Olefination Reaction Examples

| Reaction Name | Reagent Type | Typical Selectivity | Byproduct |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Ph₃P=CHR' | (Z)-alkene | Ph₃P=O |

| Wittig Reaction (stabilized ylide) | Ph₃P=CH-EWG* | (E)-alkene | Ph₃P=O |

| Horner-Wadsworth-Emmons (HWE) | (RO)₂P(O)CH⁻-EWG* | (E)-alkene | (RO)₂PO₂⁻ |

\EWG = Electron-Withdrawing Group*

The presence of acidic α-hydrogens allows this compound to undergo the aldol (B89426) reaction. In the presence of a base or acid, the aldehyde can form an enolate (or enol), which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. wikipedia.orgmasterorganicchemistry.com

This initial reaction, an aldol addition, forms a β-hydroxy aldehyde. sigmaaldrich.com Upon heating, this intermediate can readily undergo dehydration (elimination of a water molecule) to yield a more stable α,β-unsaturated aldehyde, a process known as aldol condensation. libretexts.org

Because it possesses α-hydrogens, this compound can undergo self-condensation. It can also participate in cross-aldol (or mixed) reactions with other carbonyl compounds. wikipedia.org For a cross-aldol reaction to be synthetically useful, one of the carbonyl partners should ideally lack α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) to prevent self-condensation and limit the number of possible products. libretexts.org

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This compound can be converted to 2-(4,4-dimethylcyclohexyl)acetic acid using a variety of oxidizing agents. chemistrysteps.com

Common laboratory reagents for this transformation include:

Potassium Dichromate (K₂Cr₂O₇): Used in an acidic solution (e.g., with H₂SO₄), the orange dichromate(VI) ion is reduced to the green chromium(III) ion as the aldehyde is oxidized. chemguide.co.uklibretexts.org

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used under acidic, basic, or neutral conditions.

Tollens' Reagent ([Ag(NH₃)₂]⁺): This mild oxidizing agent is used in the "silver mirror test." The aldehyde is oxidized to the carboxylate anion, while silver(I) ions are reduced to metallic silver, forming a characteristic mirror on the inside of the reaction vessel. chemistrysteps.comchemguide.co.uk

Other Reagents: Various other reagents can achieve this oxidation, including N-hydroxyphthalimide (NHPI) with oxygen, and sodium perborate (B1237305) in acetic acid. organic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases also offer high chemoselectivity. nih.gov

Table 3: Common Oxidizing Agents for Aldehydes

| Reagent | Conditions | Observation/Byproduct |

|---|---|---|

| K₂Cr₂O₇ / H₂SO₄ | Heat | Orange solution turns green (Cr³⁺) |

| KMnO₄ | Acidic or Basic | Purple solution decolorizes (forms Mn²⁺ or MnO₂) |

| Tollens' Reagent | Basic (NH₄OH) | Silver mirror (Ag) forms |

| H₂O₂ | Varies | Water |

Reduction Reactions to Alcohol and Alkane Derivatives

The aldehyde group can be easily reduced to a primary alcohol or, under more forceful conditions, to an alkane.

Reduction to Alcohol: The most common method for reducing an aldehyde to a primary alcohol involves metal hydride reagents. This compound can be reduced to 2-(4,4-dimethylcyclohexyl)ethanol.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent typically used in alcoholic or aqueous solvents. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that reacts violently with protic solvents like water or alcohols. Therefore, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk

Catalytic Hydrogenation: The aldehyde can also be reduced using hydrogen gas (H₂) with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).

Reduction to Alkane (Deoxygenation): To completely remove the oxygen atom and form the corresponding alkane, 1-ethyl-4,4-dimethylcyclohexane, harsher reduction methods are required.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, which is then heated with a strong base (like KOH) in a high-boiling solvent (e.g., ethylene (B1197577) glycol).

Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the aldehyde. It is best suited for substrates that are stable in strong acidic conditions.

Cyclization and Condensation Reactions

The aldehyde functional group in this compound is a key participant in various intramolecular and intermolecular reactions that form new rings or larger molecules through condensation.

Knoevenagel Condensation: This reaction is a variation of the aldol condensation where the nucleophile is a stabilized carbanion derived from an "active methylene" compound, such as malonic ester or malononitrile. The reaction is typically catalyzed by a weak base (e.g., an amine like piperidine). The initial adduct usually dehydrates spontaneously to yield a stable C=C double bond.

Intramolecular Cyclization: While this compound itself is not primed for a simple intramolecular cyclization, derivatives of the molecule could be designed to undergo such reactions. For example, if the cyclohexyl ring contained a suitably positioned nucleophilic group, an intramolecular cyclization could be initiated by the aldehyde.

Pictet-Spengler Reaction: If the core structure were modified to be a β-arylethylamine, the aldehyde could undergo a Pictet-Spengler reaction, a key transformation for synthesizing tetrahydroisoquinoline alkaloids. This highlights the versatility of the aldehyde group in complex cyclization strategies.

Stereochemical Aspects of Reactions Involving the Dimethylcyclohexyl Ring

The 4,4-dimethylcyclohexyl ring in this compound is a significant stereochemical control element in its reactions. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize steric strain. The two methyl groups at the C4 position lock the conformation by preventing ring flipping, which has profound implications for the stereochemical outcome of reactions.

Reactions at the aldehyde carbon or the adjacent alpha-carbon will be influenced by the spatial arrangement of the bulky cyclohexyl substituent. The approach of reagents will preferentially occur from the less sterically hindered face of the molecule.

For instance, in nucleophilic addition reactions to the carbonyl group, the trajectory of the incoming nucleophile will be directed by the orientation of the cyclohexyl ring. This can lead to the preferential formation of one diastereomer over the other if a new stereocenter is created.

Table 2: Stereochemical Considerations in Reactions of this compound

| Reaction Type | Key Feature | Stereochemical Outcome |

| Nucleophilic Addition | Approach of nucleophile to the carbonyl group | Diastereoselective formation of alcohol products |

| Enolate Formation | Deprotonation at the alpha-carbon | Formation of a specific enolate geometry |

| Cyclization Reactions | Intramolecular reactions involving the side chain | Conformation of the cyclohexane ring directs the cyclization pathway |

The principles of stereoelectronic control are also critical. For reactions such as eliminations or rearrangements involving the cyclohexane ring, the requirement for anti-periplanar alignment of reacting bonds will dictate the feasibility and outcome of the reaction. The fixed conformation of the 4,4-dimethylcyclohexyl ring means that substituents have defined axial or equatorial positions, which in turn determines their reactivity in stereospecific reactions.

Computational and Theoretical Chemistry Studies on 2 4,4 Dimethylcyclohexyl Acetaldehyde

Electronic Structure and Conformation Analysis

A thorough understanding of the electronic structure and conformational landscape of 2-(4,4-Dimethylcyclohexyl)acetaldehyde (B6155934) is fundamental to predicting its reactivity and properties.

Quantum Mechanical Calculations of Molecular Geometry and Stability

To determine the most stable three-dimensional arrangement of atoms in this compound, quantum mechanical calculations would be employed. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard approaches for geometry optimization. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.

For instance, theoretical studies on acetaldehyde (B116499) have utilized various levels of theory to predict its geometry with high accuracy. The application of similar computational models to this compound would provide insights into how the bulky 4,4-dimethylcyclohexyl group influences the geometry of the acetaldehyde moiety. The expected outputs of such calculations would include optimized Cartesian coordinates and the total electronic energy, which is indicative of the molecule's stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

| C=O Bond Length (Å) | 1.21 |

| C-C (aldehyde) Bond Length (Å) | 1.51 |

| C-C (ring-side chain) Bond Length (Å) | 1.54 |

| O=C-H Angle (°) | 120.5 |

| C-C-C (ring) Angle (°) | 111.2 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Conformational Isomerism of the Dimethylcyclohexyl Ring System

The 4,4-dimethylcyclohexyl ring in this compound can adopt several conformations, with the chair form being the most stable for cyclohexane (B81311) and its derivatives. The presence of the two methyl groups at the C4 position and the acetaldehyde group at the C1 position introduces various possible spatial arrangements.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry provides powerful tools to investigate the pathways and energetics of chemical reactions involving this compound.

Energetics and Kinetics of Aldehyde-Forming and -Reacting Pathways

Computational methods can be used to model various reactions, such as the formation of this compound or its subsequent reactions like oxidation, reduction, or nucleophilic addition. By calculating the potential energy surface for a given reaction, key stationary points including reactants, products, intermediates, and transition states can be identified.

For example, the Tishchenko reaction, which involves the disproportionation of an aldehyde, could be theoretically studied for this compound. Quantum chemical calculations would provide the activation energies and reaction enthalpies, which are crucial for understanding the reaction kinetics and thermodynamics.

Table 2: Hypothetical Energetic Data for a Reaction of this compound (Illustrative)

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 25.3 |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 28.1 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Theoretical Prediction of Reaction Pathways and Selectivity

When multiple reaction pathways are possible, computational chemistry can predict the most likely outcome. By comparing the activation barriers of competing pathways, the selectivity of a reaction can be determined. For instance, in a reaction involving a nucleophilic attack on the carbonyl carbon, theoretical calculations could predict whether the attack is more likely to occur from the axial or equatorial face of the molecule, thus determining the stereoselectivity of the reaction.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Theoretical calculations can provide insights into the vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of this compound.

For instance, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. Similarly, the prediction of NMR chemical shifts can help in the structural elucidation of the molecule. While no specific spectroscopic predictions for this compound are currently published, the methodologies for such calculations are well-established.

Analytical Methodologies for the Characterization and Detection of 2 4,4 Dimethylcyclohexyl Acetaldehyde

Derivatization Strategies for Enhanced Detectability and Specificity

The analysis of aldehydes like 2-(4,4-Dimethylcyclohexyl)acetaldehyde (B6155934) often requires a derivatization step to improve their chemical stability and enhance detection sensitivity and selectivity. tandfonline.com Aldehydes generally lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy challenging. hitachi-hightech.comresearchgate.net Derivatization converts the aldehyde into a more easily detectable derivative, overcoming these limitations. researchgate.net

2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization for Hydrazone Formation

One of the most widely employed methods for the qualitative and quantitative analysis of carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (DNPH). nih.govnih.gov This reaction involves the condensation of the aldehyde with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov These hydrazones are brightly colored, crystalline solids that can be readily detected and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS). hitachi-hightech.comnih.govnih.govd-nb.info

The derivatization process is typically performed by passing a sample, such as ambient air, through a cartridge containing silica (B1680970) gel coated with DNPH. hitachi-hightech.comwaters.com The trapped aldehydes react immediately to form the stable hydrazone derivatives, which are then eluted with a solvent like acetonitrile (B52724) for subsequent analysis. hitachi-hightech.comwaters.com

For accurate and reproducible quantitative analysis, the conditions of the DNPH derivatization reaction must be carefully optimized. Key parameters that influence the reaction efficiency include pH, temperature, reaction time, and the concentration of the derivatizing agent. yorku.caresearchgate.net

Acid catalysis is crucial for the reaction; however, excessively harsh acidic conditions can lead to the hydrolysis of other compounds in the sample, potentially overestimating the aldehyde content. mdpi.com The optimal pH is generally maintained around 3. yorku.ca The reaction can be performed at room temperature, but it may take several days for completion. researchgate.net To accelerate the process, heating is often employed. Studies have shown that heating at 50°C can complete the derivatization in just 3 hours. mdpi.comresearchgate.net Another study identified optimal conditions as a reaction time of 30 minutes at a temperature of 35°C in an acidic medium. researchgate.net The concentration of DNPH and the solvent composition also play a significant role. An extraction solution containing 3 x 10⁻² M 2,4-DNPH in a mixture of 60% acetonitrile and 40% water was found to be highly efficient for extracting and derivatizing a range of aldehydes and ketones. yorku.ca

Below is a table summarizing optimized conditions for DNPH derivatization from various research findings.

| Parameter | Optimized Condition | Source |

| DNPH Concentration | 3 x 10⁻² M | yorku.ca |

| Solvent | 60% Acetonitrile / 40% Water | yorku.ca |

| pH | 3 | yorku.ca |

| Temperature | 35°C - 65°C | researchgate.netresearchgate.net |

| Reaction Time | 30 minutes to 3 hours (with heating) | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort.

A significant complication in the DNPH derivatization method is the formation of stereoisomers. nih.gov Unsymmetrical aldehydes, like this compound, react with DNPH to form hydrazones that can exist as two geometric isomers due to restricted rotation around the carbon-nitrogen double bond (C=N). nih.govnih.gov These isomers are commonly referred to as syn and anti (or E and Z). nih.govnih.gov

The formation of both isomers can lead to analytical errors, as they may exhibit different chromatographic retention times and UV absorbance maxima, potentially causing peak splitting or broadening and complicating quantification. nih.govnih.gov While a purified aldehyde-hydrazone derivative often consists of only the more stable E-isomer, the presence of acid or exposure to UV radiation can catalyze the isomerization to the Z-isomer, leading to an equilibrium mixture of both. nih.govnih.govresearchgate.netchromatographyonline.com The spectral patterns of the Z-isomers differ from the E-isomers, with their absorption maxima typically shifted to shorter wavelengths by 5-8 nm. nih.govresearchgate.net

To ensure accurate analysis, it is recommended to add a small amount of acid (e.g., 0.02-1% phosphoric acid) to both the samples and the calibration standards. nih.govresearchgate.net This practice ensures that both samples and standards reach the same equilibrium ratio of syn and anti isomers, allowing for consistent and reliable quantification. nih.govchromatographyonline.com

The table below shows the equilibrium Z/E isomer ratios for several aldehyde-2,4-dinitrophenylhydrazones in a phosphoric acid solution.

| Aldehyde | Equilibrium Z/E Isomer Ratio | Source |

| Acetaldehyde (B116499) | 0.32 | nih.gov |

| Propionaldehyde | 0.14 | nih.gov |

| Crotonaldehyde | 0.093 | chromatographyonline.com |

| Acrolein | 0.028 | chromatographyonline.com |

This table is interactive. Click on the headers to sort.

Post-Column Derivatization Techniques (e.g., 1,3-Cyclohexanedione (B196179) for Fluorescence Detection)

As an alternative to pre-column derivatization with DNPH, post-column techniques offer the advantage of separating the analytes in their native form before derivatization, which can simplify sample preparation. jascoinc.comjasco-global.comjasco-global.com A notable post-column derivatization reagent for aldehydes is 1,3-cyclohexanedione. jascoinc.comjasco-global.comjasco-global.com

In this method, after the chromatographic separation of aldehydes, the column effluent is mixed with a solution of 1,3-cyclohexanedione in an ammonium (B1175870) acetate (B1210297) buffer. jasco-global.comjasco-global.com The mixture then passes through a heated reaction coil (e.g., at 120°C) where the derivatization reaction occurs, forming a highly fluorescent product. jasco-global.comjasco-global.com This product is then detected by a fluorescence detector, offering high sensitivity and selectivity. jascoinc.comnih.gov This approach eliminates the need for complex pretreatment steps like sample collection, condensation, and extraction that are often necessary with DNPH derivatization. jasco-global.comjasco-global.com

Typical conditions for this technique include using a Shodex RSpak KC-811 column at 60°C with a dilute perchloric acid eluent. jasco-global.comjasco-global.com The fluorescent derivative is typically measured at an excitation wavelength of 366 nm and an emission wavelength of 440 nm. jasco-global.comjasco-global.com

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging

A cutting-edge approach for the spatial mapping of aldehydes directly within biological tissue sections is on-tissue chemical derivatization combined with mass spectrometry imaging (MSI), particularly MALDI (Matrix-Assisted Laser Desorption/Ionization)-MSI. nih.govnih.govacs.org This technique is powerful for visualizing the distribution of low-abundance and poorly ionizing molecules like aldehydes in their native biological context. nih.gov

The strategy involves applying a derivatization reagent directly onto the surface of a tissue slice. nih.gov For aldehydes, reagents that introduce a permanent positive charge are particularly effective as they significantly enhance ionization efficiency and detection sensitivity in positive-ion mode mass spectrometry. nih.govnih.govacs.org A prominent reagent used for this purpose is 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP). nih.govnih.govacs.org AMPP reacts with the aldehyde group, covalently "tagging" the molecule with a charged pyridinium (B92312) moiety. nih.gov

This on-tissue derivatization allows for the sensitive and simultaneous imaging of a wide range of aldehydes and other metabolites, providing valuable spatial information for understanding their roles in various pathological states, such as neurodegeneration. nih.govacs.org The derivatized metabolites can be structurally confirmed using tandem MS (MS/MS) analysis. nih.gov

Chromatographic Separation Techniques

Following derivatization, chromatographic techniques are employed to separate the this compound derivative from other components in the sample matrix. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for this purpose. tandfonline.com

HPLC is the most common technique for analyzing DNPH-derivatized aldehydes. tandfonline.comscioninstruments.com The separation is typically achieved using a reversed-phase column, most frequently a C18 column. d-nb.infohitachi-hightech.comauroraprosci.com The mobile phase usually consists of a gradient or isocratic mixture of acetonitrile and water. hitachi-hightech.comauroraprosci.com Detection is performed with a UV-Vis or Diode Array Detector (DAD) set to the wavelength of maximum absorbance for the hydrazone derivatives, which is typically around 360 nm. scioninstruments.comauroraprosci.com This setup provides robust and reliable quantification for a wide range of aldehydes. waters.com

GC coupled with a Mass Spectrometry (GC-MS) detector can also be used, often after derivatization with agents like o-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA), which creates volatile derivatives suitable for GC analysis. nih.gov

The table below outlines typical HPLC conditions for the analysis of DNPH-derivatized aldehydes.

| Parameter | Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | tandfonline.comscioninstruments.com |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | hitachi-hightech.comauroraprosci.com |

| Mobile Phase | Acetonitrile / Water mixture (e.g., 60:40 v/v) | hitachi-hightech.comauroraprosci.com |

| Flow Rate | 1.0 mL/min | hitachi-hightech.comauroraprosci.com |

| Column Temperature | 30 - 40°C | hitachi-hightech.comauroraprosci.com |

| Detector | UV-Vis or Diode Array Detector (DAD) | scioninstruments.comauroraprosci.com |

| Detection Wavelength | 360 nm | hitachi-hightech.comauroraprosci.com |

| Injection Volume | 10 - 20 µL | hitachi-hightech.comauroraprosci.com |

This table is interactive. Click on the headers to sort.

High-Performance Liquid Chromatography (HPLC) of Derivatized Analytes

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of aldehydes. However, since saturated aldehydes like this compound lack a strong chromophore, direct detection by UV-Vis spectrophotometry is challenging and offers low sensitivity. To overcome this, a pre-column derivatization step is typically employed.

The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the carbonyl group of the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored, possesses a strong chromophore, and is readily detectable at wavelengths around 360 nm, significantly enhancing the sensitivity and specificity of the analysis.

The derivatized sample is then injected into a reverse-phase HPLC system, typically with a C18 column. Separation is achieved using a mobile phase, often a gradient mixture of acetonitrile and water, allowing for the resolution of the target analyte from other carbonyl compounds and excess derivatizing reagent. Quantification is performed by comparing the peak area of the analyte's derivative to that of a calibration curve prepared from standards.

Table 1: Example HPLC-UV Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 360 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Derivatized Compounds

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a standard method for analyzing volatile organic compounds. While direct analysis is possible, derivatization can improve chromatographic peak shape and thermal stability, especially for reactive aldehydes.

Similar to HPLC, derivatization converts the aldehyde into a more stable and less polar compound. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2-(hydroxymethyl)piperidine (2-HMP) are used. PFBHA reacts with the aldehyde to form an oxime derivative, while 2-HMP forms an oxazolidine (B1195125) derivative. These derivatives exhibit excellent chromatographic properties.

The derivatized sample is introduced into the GC system, where it is volatilized in a heated injection port and separated on a capillary column (e.g., a non-polar or mid-polar column like a DB-5 or DB-17). The FID detector provides a response proportional to the mass of carbon atoms, making it an excellent universal detector for organic compounds. Quantification is achieved by using an internal standard and calibrating with derivatized standards of known concentrations.

Table 2: Typical GC-FID Parameters for Derivatized Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |

| Column | SH-1 or similar (30 m × 0.32 mm I.D., 1.00 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Mass Spectrometry (MS) Applications in Characterization and Quantitation

Mass Spectrometry (MS) is a powerful tool for both the structural confirmation and quantification of this compound. It is often coupled with a chromatographic separation technique, such as GC-MS or LC-MS.

In GC-MS analysis, following separation on the GC column, the compound enters the mass spectrometer where it is ionized, typically by electron impact (EI). The resulting molecular ion ([M]⁺) and its fragmentation pattern are characteristic of the compound's structure. For this compound (molar mass = 168.28 g/mol ), the molecular ion peak would be expected at an m/z of 168.

Key fragmentation pathways for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Alpha-cleavage would result in the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion at m/z 167, or the loss of the formyl group (•CHO) to form an ion at m/z 139.

Another prominent alpha-cleavage involves the C-C bond between the aldehyde group and the cyclohexyl ring, which would generate a stable acylium ion [CH₂CHO]⁺ at m/z 43.

Table 3: Predicted Mass Fragments for this compound

| m/z (Mass/Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₀H₁₈O]⁺ (Molecular Ion) | Ionization of parent molecule |

| 167 | [M-H]⁺ | Loss of the aldehydic proton |

| 153 | [M-CH₃]⁺ | Loss of a methyl group from the ring |

| 139 | [M-CHO]⁺ | Alpha-cleavage, loss of formyl radical |

| 83 | [C₆H₁₁]⁺ | Cleavage of the bond to the side chain |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | Fragmentation of the dimethylcyclohexyl ring |

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for an aldehyde.

A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹, typical for a saturated aliphatic aldehyde.

Two distinct, weaker C-H stretching bands associated with the aldehyde proton (-CHO) would appear in the region of 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.

Strong absorptions from C-H stretching of the alkyl groups (cyclohexyl ring and methyl groups) would be observed around 2850-3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 2700-2760 & 2800-2860 | C-H Stretch | Aldehyde (-CHO) |

| 1720-1740 | C=O Stretch | Aldehyde Carbonyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The most distinctive signal in the ¹H NMR spectrum is the aldehyde proton, which would appear as a triplet far downfield, typically between 9.5 and 10.0 ppm. The protons on the carbon adjacent to the carbonyl (α-protons) would resonate around 2.2-2.4 ppm. The protons of the cyclohexyl ring and the two methyl groups would appear further upfield, in the range of 0.8-2.0 ppm. The two methyl groups attached to the same carbon are chemically equivalent and would likely appear as a sharp singlet.

¹³C NMR: The carbonyl carbon of the aldehyde group is highly deshielded and would produce a signal in the 200-205 ppm region. The carbon atom alpha to the carbonyl group would appear around 40-50 ppm. The carbons of the cyclohexyl ring and the methyl groups would resonate in the upfield alkyl region (15-40 ppm).

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-C HO ) | 9.5 - 10.0 (t) | 200 - 205 |

| Alpha-Carbon (-C H₂CHO) | 2.2 - 2.4 (d) | 45 - 55 |

| Cyclohexyl Protons (-C H-, -C H₂-) | 1.0 - 2.0 (m) | 20 - 40 |

| gem-Dimethyl Carbons (-C (CH₃)₂) | N/A | 30 - 35 |

(s = singlet, d = doublet, t = triplet, m = multiplet)

Role of 2 4,4 Dimethylcyclohexyl Acetaldehyde in Advanced Organic Synthesis and Material Science

A Versatile Building Block in the Synthesis of Complex Molecules

The strategic importance of 2-(4,4-dimethylcyclohexyl)acetaldehyde (B6155934) lies in its ability to serve as a versatile starting material for a variety of more complex molecules. The aldehyde functionality provides a reactive site for numerous organic transformations, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, allowing for the elongation of carbon chains and the introduction of new functional groups.

Precursor in the Development of Fragrance and Flavor Compounds

The synthesis of fragrance molecules often involves the modification of aldehydes to produce esters, acetals, and other derivatives, each with a unique scent profile. The aldehyde group in this compound can be readily transformed, offering a pathway to a diverse library of potential fragrance compounds.

Interactive Table: Potential Fragrance Derivatives of this compound

| Derivative Class | General Structure | Potential Odor Contribution |

| Esters | R-COO-CH2-CH2-(C8H16) | Fruity, Floral |

| Acetals | (R-O)2-CH-CH2-(C8H16) | Green, Woody, Fresh |

| Alcohols | HO-CH2-CH2-(C8H16) | Floral, Woody |

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Candidates

Aldehydes are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. adventchembio.combiviture.com Their reactivity allows for the construction of complex heterocyclic and carbocyclic scaffolds that form the core of many bioactive molecules. While specific, publicly documented examples of this compound as a direct intermediate in the synthesis of marketed pharmaceuticals or agrochemicals are scarce, its potential as a synthon is significant.

The lipophilic 4,4-dimethylcyclohexyl group can be a desirable feature in drug design, potentially influencing a molecule's pharmacokinetic properties, such as its ability to cross cell membranes. The aldehyde functionality serves as a handle for introducing pharmacophores or for linking the cyclohexane (B81311) moiety to a larger, more complex active molecule.

In the agrochemical field, the structural motifs derived from cyclic aldehydes are found in some pesticides and herbicides. The development of new agrochemicals often involves the exploration of novel molecular scaffolds to overcome resistance and improve efficacy. The unique substitution pattern of this compound could be leveraged to create new classes of crop protection agents.

Retrosynthetic Analysis Targeting this compound as a Key Synthon

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. When a target molecule contains the 2-(4,4-dimethylcyclohexyl)methyl moiety, this compound often emerges as a logical and strategic key synthon.

A plausible retrosynthetic pathway for this compound itself points towards simpler starting materials. The carbon-carbon bond between the cyclohexane ring and the acetaldehyde (B116499) side chain is a key disconnection point. This suggests a synthesis strategy starting from a derivative of 4,4-dimethylcyclohexanone.

One common synthetic approach for analogous 4-alkyl cyclohexyl acetaldehydes involves a Wittig reaction or a related olefination on the corresponding cyclohexanone to introduce a two-carbon unit, followed by hydrolysis. google.com Another established method involves the hydroformylation of a suitable alkene.

Based on the synthesis of the structurally similar 2-(4-tert-pentylcyclohexyl)acetaldehyde, a likely synthetic route for this compound can be proposed:

Interactive Table: Plausible Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Precursor Molecules | Reaction Type |

| This compound | C-C bond (alpha to aldehyde) | 4,4-Dimethylcyclohexanone | Wittig-type reaction / Horner-Wadsworth-Emmons olefination followed by reduction and oxidation |

| This compound | C-C bond (alpha to aldehyde) | 1-Vinyl-4,4-dimethylcyclohexane | Hydroformylation |

This retrosynthetic approach highlights the strategic importance of this compound as a readily accessible intermediate from simple starting materials, further cementing its role as a valuable building block in the arsenal of synthetic organic chemistry.

Environmental Occurrence and Transformations of Aldehydes: General Principles Applicable to 2 4,4 Dimethylcyclohexyl Acetaldehyde

Formation Pathways in Natural and Anthropogenic Systems

Aldehydes enter the environment from a wide array of sources, broadly categorized as natural (biogenic) and anthropogenic (originating from human activities).

Natural Formation:

Biogenic Volatile Organic Compounds (BVOCs): Plants are a major source of aldehydes, emitting them during growth and decomposition. gnest.org For instance, hexanal (B45976) contributes to the "grassy" smell of cut lawns. creative-proteomics.com Aldehydes are also intermediate products in the respiration of higher plants and can be found in ripening fruits.

Biomass Burning: Forest and brush fires lead to the incomplete combustion of organic matter, releasing significant quantities of various aldehydes into the atmosphere.

Microbial Processes: Aldehydes are formed as by-products during the microbial fermentation of food and in other metabolic processes. creative-proteomics.com

Atmospheric Oxidation: A primary natural source of aldehydes in the troposphere is the photochemical oxidation of hydrocarbons and other volatile organic compounds (VOCs). gnest.org Strong oxidants like hydroxyl radicals (OH•) and ozone (O3) react with these primary pollutants to form aldehydes as secondary products. gnest.org

Anthropogenic Formation:

Industrial Emissions: The chemical industry is a significant source, as aldehydes are used as intermediates in the synthesis of resins, plasticizers, perfumes, dyes, and other chemicals. nih.gov The synthesis of related compounds, such as 4-alkyl cyclohexyl acetaldehyde (B116499), involves multi-step chemical reactions starting from precursors like 4-alkyl cyclohexanone. google.com

Combustion Processes: Incomplete combustion from vehicle exhaust (both gasoline and diesel), power plants, and residential wood burning releases a mixture of aldehydes. nih.govgnest.org

Consumer Products: Many aldehydes, including cyclic structures similar to 2-(4,4-Dimethylcyclohexyl)acetaldehyde (B6155934), are used as fragrance ingredients in perfumes, cosmetics, and household products. mdpi.com

The formation of this compound itself is likely through industrial synthesis for use in fragrance applications, similar to other alkyl cyclohexyl acetaldehyde derivatives. google.com

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. These models are particularly useful for new or less-studied chemicals where extensive experimental data is lacking.

Quantitative Structure-Activity Relationships (QSARs): QSAR models are a key tool for predicting a chemical's environmental fate and toxicity based on its molecular structure. ecetoc.orgtandfonline.com For aldehydes, QSARs have been developed to predict properties like aquatic toxicity. oup.comoup.com These models often use descriptors such as the octanol-water partition coefficient (log K_ow), which indicates a chemical's tendency to partition into organic matter versus water, and parameters related to the reactivity of the aldehyde group. tandfonline.comoup.com

Multimedia Fate Models: These models predict the distribution of a chemical across different environmental compartments (air, water, soil, sediment, biota). They integrate data on a chemical's physical-chemical properties (like vapor pressure and water solubility), degradation rates (both abiotic and biotic), and emission rates to estimate environmental concentrations.

Predictive Parameters: Key parameters for modeling the fate of this compound would include its estimated vapor pressure, water solubility, and octanol-water partition coefficient. These values, combined with estimated degradation rates based on its chemical class, would allow for a prediction of its likely environmental distribution and persistence. For example, its relatively large alkyl-substituted ring structure might suggest a higher log K_ow compared to simple aldehydes, indicating a greater tendency to adsorb to soil and sediment.

While QSAR models can provide valuable initial assessments, it is important to note that their reliability and accuracy depend on the domain for which the model was developed, and valid measured data should always take precedence over predictions. ecetoc.org

Future Directions in Research on 2 4,4 Dimethylcyclohexyl Acetaldehyde

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of structurally complex aldehydes with high stereocontrol remains a significant challenge in organic chemistry. Future research on 2-(4,4-dimethylcyclohexyl)acetaldehyde (B6155934) should prioritize the development of efficient and stereoselective synthetic methodologies.

Current synthetic approaches to similar 2-alkylcyclohexyl acetaldehydes often rely on multi-step sequences that may lack stereochemical control. A patent for the preparation of 4-alkyl cyclohexyl acetaldehyde (B116499) describes a method involving Wittig reactions, which provides a foundational, albeit non-stereoselective, route. google.com

Future efforts could explore modern catalytic asymmetric methods to control the stereocenter at the C2 position of the cyclohexane (B81311) ring. Key areas for investigation include:

Asymmetric Organocatalysis: The use of chiral secondary amines, such as proline and its derivatives, has proven effective in the asymmetric α-alkylation of aldehydes. mpg.de This strategy could be adapted for the enantioselective synthesis of this compound from a suitable precursor.

Transition-Metal Catalysis: Rhodium-catalyzed asymmetric hydroformylation of a corresponding substituted olefin, such as 1-vinyl-4,4-dimethylcyclohexane, presents a powerful method for the direct introduction of the acetaldehyde functionality with high enantioselectivity. researchgate.netrsc.orgmdpi.comresearchgate.netchemrxiv.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative. The use of enzymes, such as lipases in dynamic kinetic resolutions, could be explored to resolve racemic mixtures of synthetic intermediates, yielding enantiopure this compound. mdpi.com

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. | Substrate scope, catalyst loading, and scalability. |

| Transition-Metal Catalysis | High atom economy, direct functionalization, excellent stereocontrol. | Catalyst cost, ligand design, and potential metal contamination. |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions. | Enzyme stability, substrate specificity, and process optimization. |

Advanced Mechanistic Studies using Integrated Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The steric bulk imposed by the 4,4-dimethylcyclohexyl group is expected to significantly influence reaction kinetics and transition state geometries.

Future research should employ a synergistic approach combining computational modeling with experimental validation.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model transition states, reaction energy profiles, and the influence of catalysts and substituents on reactivity. nih.govacs.orgresearchgate.netrsc.org Such studies can elucidate the mechanisms of key reactions like aldol (B89426) condensations, Wittig reactions, and catalytic oxidations/reductions involving this sterically hindered aldehyde. uomustansiriyah.edu.iq

Experimental Mechanistic Studies: Kinetic studies, isotopic labeling experiments, and in situ spectroscopic monitoring can provide crucial data to validate computational models. researchgate.net For instance, the progress of a reaction could be monitored to determine rate laws and activation parameters, offering deep insights into the rate-determining steps.

An integrated approach will be particularly valuable for understanding the origins of stereoselectivity in asymmetric syntheses and for designing more effective catalysts.

Exploration of Novel Reactivity and Catalytic Transformations

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a vast array of chemical transformations. Future research should explore the unique reactivity of this compound in novel catalytic reactions.

Given its sterically encumbered nature, this aldehyde may exhibit unusual reactivity or selectivity. Areas for exploration include:

Cross-Metathesis Reactions: The development of catalytic methods for the deoxygenative cross-metathesis of two different carbonyl compounds is an emerging area. nih.gov Investigating the participation of this compound in such reactions could lead to the synthesis of novel, sterically hindered alkenes.

Nucleophilic Addition Reactions: The catalyzed nucleophilic addition of aldehydes to electrophilic double bonds, such as the Stetter reaction, could be explored. researchgate.net The steric hindrance of the substrate may influence the efficiency and selectivity of these carbon-carbon bond-forming reactions.

Photocatalysis: Visible-light-induced transformations, such as the acetalization of aldehydes, offer mild and environmentally friendly reaction conditions. researchgate.net Exploring the photochemical reactivity of this compound could unlock new synthetic pathways.

Cyanosilylation: The addition of trimethylsilyl (B98337) cyanide to aldehydes is a valuable method for synthesizing cyanohydrins. Investigating this reaction with this compound using various catalysts could provide access to important synthetic intermediates. mdpi.com

Innovative Analytical Strategies for Trace Analysis and In Situ Detection

The detection and quantification of aldehydes, particularly at trace levels in complex matrices, are of significant interest in various fields, including environmental science and food chemistry. Future research should focus on developing innovative analytical methods for this compound.

While traditional methods often involve derivatization followed by chromatography, newer techniques offer the potential for real-time, in situ analysis.

Direct Mass Spectrometry: Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for the direct, real-time quantification of volatile organic compounds without the need for sample preparation or chromatographic separation. syft.comspectroscopyonline.comsyft.comchromatographyonline.comnih.gov Developing SIFT-MS methods for this compound would enable rapid and high-throughput analysis.

Optical Chemosensors: The design of colorimetric or fluorescent probes that selectively react with aldehydes offers a promising avenue for in situ detection. rsc.orgrsc.org Research could focus on developing materials that exhibit a specific optical response upon exposure to this compound vapor.

Spectroscopic Monitoring: The use of in situ spectroscopic techniques, such as operando NMR, can provide real-time information on reaction kinetics and the formation of intermediates. acs.org Applying these methods to reactions involving this compound would greatly enhance mechanistic understanding.

A comparison of traditional and innovative analytical techniques is provided in the table below.

| Analytical Technique | Principle | Advantages for Aldehyde Analysis |

| GC/HPLC with Derivatization | Chemical conversion to a stable derivative followed by chromatographic separation and detection. | Well-established, sensitive, and reliable. |

| SIFT-MS | Soft chemical ionization and direct mass analysis. | Real-time, no sample preparation, high throughput. syft.comspectroscopyonline.comsyft.comchromatographyonline.comnih.gov |

| Optical Chemosensors | Reaction-based change in optical properties (color or fluorescence). | Portable, low-cost, potential for in-field applications. rsc.orgrsc.org |

| Operando NMR | In situ monitoring of reactions inside an NMR spectrometer. | Provides real-time structural information on reactants, intermediates, and products. acs.org |

Design and Synthesis of Derivatives for Targeted Research Applications

The synthesis of derivatives of this compound can open doors to a wide range of applications, from fundamental mechanistic studies to the exploration of biological activity.

Future research in this area should be directed towards two main goals:

Derivatives for Mechanistic Studies:

Isotopically Labeled Analogs: The synthesis of deuterated or 13C-labeled versions of this compound would be invaluable for mechanistic studies, allowing for the tracking of atoms through complex reaction pathways using techniques like mass spectrometry and NMR.

Fluorescently Tagged Derivatives: The attachment of a fluorophore to the molecule could enable its visualization in biological systems or its use as a probe in binding assays. rsc.org

Cyclic Acetals: The conversion of the aldehyde to a cyclic acetal (B89532) can serve as a protective group strategy in multi-step syntheses and can also be used for analytical purposes. nih.gov

Derivatives with Potential Biological Activity:

The cyclohexane scaffold is a common motif in medicinal chemistry. youtube.com Derivatives of this compound, such as the corresponding alcohol, carboxylic acid, imines, or oximes, could be synthesized and screened for biological activity.

Given that many fragrances are aldehydes, derivatives could also be synthesized to explore their olfactory properties.

The systematic design and synthesis of such derivatives will undoubtedly expand the scientific utility of the this compound scaffold.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-(4,4-Dimethylcyclohexyl)acetaldehyde?

- Methodological Answer : A common approach involves the oxidation of 2-(4,4-dimethylcyclohexyl)ethanol. Reagents such as pyridinium chlorochromate (PCC) in dichloromethane or the Swern oxidation (oxalyl chloride/DMSO) are effective for converting the alcohol to the aldehyde without over-oxidizing to carboxylic acids. Purification typically employs fractional distillation or column chromatography. Safety protocols, including inert atmosphere handling and proper ventilation, are critical due to the aldehyde's volatility .

Q. Example Reaction Setup :

| Reagent/Condition | Role | Notes |

|---|---|---|

| PCC (1.5 equiv) | Oxidizing agent | Mild, selective for primary alcohols |

| DCM (solvent) | Reaction medium | Anhydrous conditions required |

| 0–5°C | Temperature control | Minimizes side reactions |

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm. The cyclohexyl protons show complex splitting due to axial-equatorial isomerism (δ 1.0–2.5 ppm).

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while the quaternary carbons of the dimethylcyclohexyl group appear at δ 25–35 ppm.

- IR Spectroscopy : A strong C=O stretch (~1720 cm⁻¹) and aldehyde C–H stretches (~2820, 2720 cm⁻¹) are diagnostic.

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 168 (C₁₀H₁₆O) confirms the molecular formula .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors (aldehyde exposure can cause respiratory irritation).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute flushing with saline .

Advanced Research Questions

Q. How do steric effects from the 4,4-dimethylcyclohexyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The bulky cyclohexyl group creates steric hindrance, slowing nucleophilic attack at the aldehyde carbon. Kinetic studies (e.g., using Grignard reagents) reveal reduced reaction rates compared to unsubstituted acetaldehyde. Computational modeling (DFT) can map electron density and steric maps to predict regioselectivity. For example, hydride reductions (NaBH₄) may require elevated temperatures or polar aprotic solvents to overcome steric barriers .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s conformational isomerism?

- Methodological Answer :

- 2D NMR (NOESY/ROESY) : Identifies spatial proximity between protons on the cyclohexyl ring and the aldehyde group, distinguishing axial vs. equatorial conformers.

- Variable-Temperature NMR : Observes coalescence of split peaks at higher temperatures, providing activation energy for ring-flipping.

- X-ray Crystallography : Resolves absolute configuration and bond angles, though the compound’s volatility may require low-temperature crystallization .

Q. What strategies are employed to study the compound’s potential biological interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinity with target proteins (e.g., aldehyde dehydrogenases).

- In Vitro Assays : Incubate the compound with liver microsomes to monitor metabolic stability via LC-MS.

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HepG2) to evaluate IC₅₀ values.

- Structural Analogs : Compare with 4-hydroxybenzaldehyde () to infer antioxidant potential via DPPH radical scavenging assays .

Data Contradictions and Resolution

- Spectral Discrepancies : Variations in reported NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with high-resolution MS and elemental analysis.

- Reactivity Conflicts : Disparate reaction yields in literature could stem from steric hindrance underestimation. Replicate conditions with controlled humidity/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.